molecular formula C10H14O4 B14451533 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- CAS No. 76299-62-2

2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)-

Katalognummer: B14451533
CAS-Nummer: 76299-62-2
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: TUBGNZVAFJGQGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- is a complex organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- typically involves multiple steps. One common method includes the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and efficiency, often employing continuous flow reactors and advanced purification methods to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halides, amines; presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(3H)-Furanone, 4-hydroxy-3-methyl-5-(1-methylethyl)
  • 2(3H)-Furanone, 4-(methoxy)-3-methylene-5-(1-methylethyl)
  • 2(3H)-Furanone, 4-(ethoxy)-3-methylene-5-(1-methylethyl)

Uniqueness

2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential applications, setting it apart from other similar compounds. The presence of the acetyloxy group, in particular, enhances its reactivity and makes it a valuable intermediate in various synthetic processes.

Eigenschaften

CAS-Nummer

76299-62-2

Molekularformel

C10H14O4

Molekulargewicht

198.22 g/mol

IUPAC-Name

(4-methylidene-5-oxo-2-propan-2-yloxolan-3-yl) acetate

InChI

InChI=1S/C10H14O4/c1-5(2)8-9(13-7(4)11)6(3)10(12)14-8/h5,8-9H,3H2,1-2,4H3

InChI-Schlüssel

TUBGNZVAFJGQGC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1C(C(=C)C(=O)O1)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.